"Hexadecan-3-ol chemical properties and structure"
"Hexadecan-3-ol chemical properties and structure"
An In-depth Technical Guide to Hexadecan-3-ol: Structure, Properties, and Applications
Introduction
Hexadecan-3-ol (CAS No. 593-03-3) is a long-chain secondary fatty alcohol characterized by a sixteen-carbon aliphatic backbone with a hydroxyl group located at the third carbon position.[1][2] Unlike its primary alcohol isomer, 1-hexadecanol (cetyl alcohol), the placement of the hydroxyl group in Hexadecan-3-ol imparts distinct chemical and physical properties that are of significant interest to researchers in materials science, cosmetics, and chemical synthesis.[3][4] As a member of the fatty alcohol family, it is generally recognized for its non-toxic and biodegradable nature.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methodologies, and handling protocols for Hexadecan-3-ol, tailored for professionals in research and drug development.
Chemical Structure and Stereochemistry
The fundamental identity of Hexadecan-3-ol is defined by its molecular structure. Its systematic IUPAC name is hexadecan-3-ol, and it is also known by synonyms such as Ethyl n-tridecyl carbinol.[1][3] The molecule consists of a hexadecane chain where a hydrogen atom on the third carbon is substituted with a hydroxyl (-OH) group.[2]
Key Identifiers:
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Molecular Formula: C₁₆H₃₄O[5]
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Molecular Weight: 242.44 g/mol [2]
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CAS Number: 593-03-3[5]
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InChI: InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3[2]
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InChIKey: ACDUHTSVVVHMGU-UHFFFAOYSA-N[2]
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SMILES: CCCCCCCCCCCCCC(CC)O[2]
Stereoisomerism
A critical feature of the Hexadecan-3-ol structure is the presence of a chiral center at the C-3 carbon. This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a tridecyl group. Consequently, Hexadecan-3-ol can exist as a pair of enantiomers: (R)-hexadecan-3-ol and (S)-hexadecan-3-ol. Commercially available Hexadecan-3-ol is typically supplied as a racemic mixture, containing equal amounts of both enantiomers.[1][6] This is an important consideration in fields like drug development, where enantiomers can exhibit different biological activities.[1]
Caption: Chiral center of Hexadecan-3-ol at the C-3 position.
Physicochemical Properties
The dual nature of Hexadecan-3-ol, possessing a long, nonpolar hydrocarbon tail and a polar hydroxyl group, governs its physical properties. It is characterized as a waxy, colorless solid at room temperature.[1] The long aliphatic chain makes it insoluble in water but soluble in organic solvents like ethanol and ether.[1][5]
Table 1: Key Physicochemical Properties of Hexadecan-3-ol
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 40 - 50 °C | [3][5][7] |
| Boiling Point | ~304 - 315 °C (estimate) | [3][5] |
| Density | ~0.800 g/cm³ | [3] |
| Vapor Pressure | 8E-5 mmHg at 25 °C | [5] |
| Water Solubility | Insoluble | [1][5] |
| pKa | ~15.26 (Predicted) | [3] |
| Flash Point | ~118.6 °C |[3] |
These properties make Hexadecan-3-ol a stable compound with low volatility, which is advantageous for its use in formulations requiring stability at various temperatures.[1]
Analytical Characterization
The identity and purity of Hexadecan-3-ol are typically confirmed using standard analytical techniques. Spectroscopic data, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are available in public databases such as PubChem and the NIST WebBook.[2][8]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating Hexadecan-3-ol from a mixture and confirming its molecular weight and fragmentation pattern.
Objective: To confirm the identity and purity of a Hexadecan-3-ol sample.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 10 mg of the Hexadecan-3-ol sample.
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Dissolve the sample in 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane) in a clean glass vial.
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Vortex the vial for 30 seconds to ensure complete dissolution. The final concentration should be ~10 mg/mL.
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Instrument Setup (Typical Conditions):
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Gas Chromatograph (GC):
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Injection Port: Set to 250°C.
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Injection Mode: Splitless (hold for 1 min).
-
Injection Volume: 1 µL.
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Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[9]
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Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
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Final hold: Hold at 280°C for 10 minutes.[10]
-
-
-
Mass Spectrometer (MS):
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Scan Range: m/z 40-500.
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-
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Data Acquisition and Analysis:
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Inject the prepared sample into the GC-MS system.
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Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to Hexadecan-3-ol.
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Expected Results: A prominent peak should be observed in the TIC. The mass spectrum of this peak should be compared against a reference library (e.g., NIST). Key fragments for secondary alcohols often include cleavage alpha to the hydroxyl group. The molecular ion peak [M]+ at m/z 242 may be weak or absent, but characteristic fragment ions will confirm the structure.[2][8]
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Caption: Workflow for the analytical characterization of Hexadecan-3-ol via GC-MS.
Applications and Industrial Relevance
The amphiphilic nature of Hexadecan-3-ol makes it a versatile ingredient in various commercial products.
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Cosmetics and Personal Care: It functions as an emulsifier, thickener, and emollient in creams, lotions, and other skincare products, contributing to their texture and stability.[1][3]
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Surfactants and Detergents: As a long-chain fatty alcohol, it serves as an intermediate in the synthesis of surfactants.[1][11]
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Chemical Synthesis: It is used as a starting material or intermediate for producing other chemical compounds.[1]
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Lubricants: Long-chain alcohols and their derivatives are explored for applications as lubricants and plasticizers due to their thermal stability and low volatility.[12]
Safety and Handling
While generally considered low-toxicity, proper laboratory practices are essential when handling Hexadecan-3-ol.[1] It is classified as a combustible solid and may cause skin and eye irritation upon direct contact.[5][13]
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Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[5][14]
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Handling: Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[15][16] All handling should ideally occur in a chemical fume hood to avoid inhalation of any dust or vapors that may form at elevated temperatures.[5]
-
First Aid Measures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.[16]
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Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen.[5]
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Conclusion
Hexadecan-3-ol is a secondary fatty alcohol with a unique structural profile, including a chiral center, that dictates its physicochemical properties and applications. Its low volatility, insolubility in water, and amphiphilic character make it a valuable component in the cosmetics, surfactant, and chemical intermediate industries. A thorough understanding of its properties, coupled with appropriate analytical validation and safe handling protocols, is crucial for its effective use in research and development settings.
References
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Hexadecan-3-ol | C16H34O | CID 79052. (n.d.). PubChem, National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Cas 593-03-3, 3-Hexadecanol. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
3-Hexadecanol. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]
-
3-HEXADECANOL. (n.d.). Global Substance Registration System. Retrieved January 11, 2026, from [Link]
-
3-Hexadecanol - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
(±)-3-Hexadecanol. (n.d.). Global Substance Registration System. Retrieved January 11, 2026, from [Link]
-
Applications of fatty alcohols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet - 1-Hexadecanol, 96%. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
-
Fatty alcohol. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hexadecane Extraction and Screening of Purgeable Organics. (1986). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
-
GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. (2017). Journal of Materials and Environmental Science. Retrieved January 11, 2026, from [Link]
Sources
- 1. CAS 593-03-3: (±)-3-Hexadecanol | CymitQuimica [cymitquimica.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 5. 3-Hexadecanol(593-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 593-03-3 CAS MSDS (3-Hexadecanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Hexadecanol [webbook.nist.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Page loading... [guidechem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
